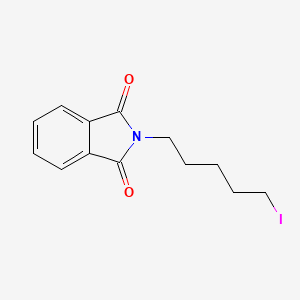

2-(5-Iodopentyl)isoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-iodopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYGXYYFZGAWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 5 Iodopentyl Isoindole 1,3 Dione

Strategic Retrosynthesis of the 2-(5-Iodopentyl)isoindole-1,3-dione Moiety

Retrosynthetic analysis of 2-(5-iodopentyl)isoindole-1,3-dione reveals two primary disconnection points. The most straightforward approach involves the disconnection of the carbon-nitrogen bond of the imide, leading back to phthalic anhydride (B1165640) and 5-iodopentan-1-amine. This route is a direct application of the Gabriel synthesis.

An alternative disconnection can be made at the carbon-iodine bond of the pentyl chain. This suggests a precursor such as 2-(5-hydroxypentyl)isoindole-1,3-dione or another 2-(5-halopentyl)isoindole-1,3-dione (e.g., the bromo- or chloro-analogue), which can then be converted to the desired iodo-compound. This latter strategy allows for the late-stage introduction of the iodine atom, which can be advantageous in multi-step syntheses.

Direct N-Alkylation Approaches

Direct N-alkylation methods are the most common and well-established routes for the synthesis of N-substituted phthalimides. researcher.lifeucalgary.ca These methods typically involve the reaction of a phthalimide (B116566) precursor with an appropriate alkylating agent.

Phthalimide-Amine Condensation Followed by Alkyl Chain Halogenation

One of the most traditional methods for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.orgresearchgate.net In the context of 2-(5-iodopentyl)isoindole-1,3-dione, this would ideally involve the direct reaction of phthalic anhydride with 5-iodopentan-1-amine. However, a more practical and common two-step approach is often employed to avoid potential complications with the iodo-functionalized amine.

This two-step process begins with the condensation of phthalic anhydride with 5-amino-1-pentanol (B144490) to yield 2-(5-hydroxypentyl)isoindole-1,3-dione. This intermediate alcohol can then be converted to the corresponding iodide. This conversion is typically achieved through an Appel-type reaction using iodine and triphenylphosphine, or by converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt.

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| Phthalic Anhydride | 5-Amino-1-pentanol | Toluene | Reflux, 36h | 2-(5-Hydroxypentyl)isoindole-1,3-dione | High |

| 2-(5-Hydroxypentyl)isoindole-1,3-dione | I₂, PPh₃ | Dichloromethane | 0 °C to rt | 2-(5-Iodopentyl)isoindole-1,3-dione | Good |

| 2-(5-Hydroxypentyl)isoindole-1,3-dione | 1. TsCl, Pyridine 2. NaI, Acetone (B3395972) | Dichloromethane, Acetone | 0 °C to rt, then Reflux | 2-(5-Iodopentyl)isoindole-1,3-dione | Good |

Halogen Exchange Reactions for Iodopentyl Moiety Introduction (e.g., from Bromo-Precursors)

The Finkelstein reaction is a powerful and widely used method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides. wikipedia.orgbyjus.com This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent. wikipedia.orgsciencemadness.org

In the synthesis of 2-(5-iodopentyl)isoindole-1,3-dione, this approach involves the initial synthesis of 2-(5-bromopentyl)isoindole-1,3-dione. This bromo-precursor is readily prepared by the reaction of potassium phthalimide with 1,5-dibromopentane. The subsequent treatment of 2-(5-bromopentyl)isoindole-1,3-dione with sodium iodide in acetone affords the desired 2-(5-iodopentyl)isoindole-1,3-dione in high yield. wikipedia.org This method is particularly efficient for primary halides. sciencemadness.org

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| Potassium Phthalimide | 1,5-Dibromopentane | DMF | Heat | 2-(5-Bromopentyl)isoindole-1,3-dione | High |

| 2-(5-Bromopentyl)isoindole-1,3-dione | Sodium Iodide | Acetone | Reflux | 2-(5-Iodopentyl)isoindole-1,3-dione | >90% |

Transition Metal-Catalyzed Syntheses

More recent advancements in organic synthesis have introduced transition metal-catalyzed reactions as powerful tools for the construction of complex molecules, including isoindole-1,3-diones. nih.gov

Palladium-Catalyzed Carbonylative Cyclization for Isoindole-1,3-dione Formation

Palladium-catalyzed reactions have been developed for the one-step synthesis of isoindole-1,3-diones from readily available starting materials. nih.govacs.org One such method involves the carbonylative cyclization of o-halobenzoates with primary amines in the presence of a palladium catalyst and carbon monoxide. nih.govnih.gov This approach offers a convergent route to N-substituted phthalimides, including those with functionalized alkyl chains.

For the synthesis of 2-(5-iodopentyl)isoindole-1,3-dione, this would involve the reaction of an o-halobenzoate (e.g., methyl 2-iodobenzoate) with 5-iodopentan-1-amine under a carbon monoxide atmosphere, catalyzed by a palladium complex. This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. nih.govacs.org

| o-Halobenzoate | Amine | Catalyst | CO Pressure | Solvent | Product |

| Methyl 2-iodobenzoate | 5-Iodopentan-1-amine | Pd(OAc)₂/dppf | 1 atm | Toluene | 2-(5-Iodopentyl)isoindole-1,3-dione |

Nickel-Catalyzed Reactions in Related Systems

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis for various cross-coupling and C-N bond-forming reactions. rsc.orgacs.org While specific examples for the direct synthesis of 2-(5-iodopentyl)isoindole-1,3-dione using nickel catalysis are not as prevalent, related nickel-catalyzed reactions demonstrate the potential of this approach.

For instance, nickel-catalyzed N-alkylation of amines with alcohols represents a sustainable method for forming C-N bonds. rsc.orgacs.org In principle, a nickel-catalyzed reaction between phthalimide and 5-iodo-1-pentanol (B3278114) could be envisioned. Additionally, nickel-catalyzed additions of organozinc reagents to phthalimides have been reported to form 3-substituted-3-hydroxyisoindolin-1-ones, which are related structures. thieme-connect.comhope.edu Further research may lead to the development of direct nickel-catalyzed routes for the synthesis of N-alkylated phthalimides like 2-(5-iodopentyl)isoindole-1,3-dione.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Potential Product |

| Phthalimide | 5-Iodo-1-pentanol | Ni(COD)₂ / Ligand | N-Alkylation | 2-(5-Iodopentyl)isoindole-1,3-dione |

| 2-Iodobenzamide | 1-Iodo-5-pentyne | Ni(II) catalyst / CO | Carbonylative Cyclization | 2-(5-Iodopentyl)isoindole-1,3-dione |

Emerging Green Chemistry Methodologies for Isoindole-1,3-dione Derivatives

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically important molecules like isoindole-1,3-dione derivatives. These emerging methodologies focus on the use of alternative energy sources, environmentally benign solvents, and catalyst-free or more sustainable catalytic systems to improve the efficiency and environmental footprint of synthetic routes.

One notable advancement is the use of ultrasound irradiation to promote the synthesis of related isoindolin-1-one (B1195906) derivatives. Research has demonstrated that ultrasound can facilitate the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides with high efficiency and yields rsc.orgresearchgate.net. This method offers the advantages of shorter reaction times and tolerance to a variety of functional groups rsc.org. Furthermore, ultrasound has been successfully employed in the one-pot synthesis of 3-methyleneisoindolin-1-one (B1254794) derivatives, showcasing its potential for constructing complex molecular scaffolds in a more streamlined and energy-efficient manner nih.gov.

Another key area of development is the implementation of solvent-free reaction conditions . A simple and effective green synthesis of isoindoline-1,3-diones has been achieved through the direct heating of phenylethylamine and phthalic anhydride without any solvent researchgate.net. This solventless approach not only simplifies the purification process but also significantly reduces the generation of volatile organic waste.

The replacement of hazardous and expensive reagents with more environmentally benign catalysts is also a significant trend. For instance, in the synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, a palladium catalyst has been utilized as a more economical and greener alternative to traditionally used carcinogenic reagents like trifluoromethanesulfonic anhydride and tin catalysts rsc.org.

Microwave-assisted synthesis represents another promising green chemistry tool for the preparation of heterocyclic compounds, including those with structures related to isoindole-1,3-diones researchgate.netnih.govresearchgate.net. Although specific examples for the direct synthesis of 2-(5-Iodopentyl)isoindole-1,3-dione using this method are not detailed in the reviewed literature, the successful application of microwave irradiation in the synthesis of various indole (B1671886) and fused heterocyclic systems suggests its high potential for accelerating reactions, improving yields, and reducing energy consumption in this context as well researchgate.netnih.govresearchgate.net.

These emerging green methodologies offer significant advantages over traditional synthetic methods by minimizing waste, reducing energy consumption, and avoiding the use of toxic substances.

| Green Methodology | Reactants/Starting Materials | Key Reagents/Conditions | Product Type | Yield | Reference |

| Ultrasound-Assisted Synthesis | 3-Alkylidenephthalides, Amines | i-PrOH, Ultrasonic irradiation (47 kHz) | 3-Hydroxyisoindolin-1-ones | High | rsc.orgresearchgate.net |

| Ultrasound-Assisted Synthesis | (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodo-N-(pyridin-2-ylmethyl)benzamide | 10% Pd/C-CuI-PPh3-Et3N, K2CO3, aq. MeOH, Ultrasound | 3-Methyleneisoindolin-1-ones | - | nih.gov |

| Solvent-Free Synthesis | Phenylethylamine, Phthalic anhydride | Simple heating | Isoindoline-1,3-diones | - | researchgate.net |

| Greener Catalysis | 2,2-Disubstituted-4-styryl-2H-chromene, N-Methyl maleimide | Palladium catalyst, Toluene, 100 °C | Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives | 91-94% | rsc.org |

Advanced Spectroscopic Characterization of 2 5 Iodopentyl Isoindole 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic arrangement within the molecule, offering insights into the proton and carbon environments.

Elucidation of Proton Environments by 1H NMR

Proton NMR (1H NMR) spectroscopy of 2-(5-Iodopentyl)isoindole-1,3-dione reveals distinct signals corresponding to the different sets of hydrogen atoms in the molecule. The aromatic protons of the isoindole-1,3-dione ring system typically appear as a multiplet in the downfield region, a characteristic feature of protons attached to a benzene (B151609) ring.

The protons of the pentyl chain exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) group attached directly to the nitrogen atom of the imide is deshielded and therefore shifted downfield. The methylene group adjacent to the iodine atom also experiences a downfield shift due to the electronegativity of the iodine. The remaining methylene groups in the center of the alkyl chain appear as multiplets in the upfield region. The integration of these signals confirms the number of protons in each unique environment.

Table 1: 1H NMR Spectroscopic Data for 2-(5-Iodopentyl)isoindole-1,3-dione

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 - 7.82 | m | 2H | Aromatic CH |

| 7.72 - 7.69 | m | 2H | Aromatic CH |

| 3.67 | t, J = 7.2 Hz | 2H | N-CH2 |

| 3.19 | t, J = 6.8 Hz | 2H | CH2-I |

| 1.88 - 1.81 | m | 2H | CH2 |

| 1.71 - 1.64 | m | 2H | CH2 |

| 1.45 - 1.38 | m | 2H | CH2 |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity is described as m (multiplet) or t (triplet), with the coupling constant (J) in Hertz (Hz). The integration value indicates the number of protons corresponding to the signal.

Carbon Skeleton Analysis via 13C NMR

Carbon-13 NMR (13C NMR) spectroscopy provides a detailed map of the carbon framework of 2-(5-Iodopentyl)isoindole-1,3-dione. The carbonyl carbons of the imide functional group are characteristically found at the most downfield positions. The aromatic carbons of the phthalimide (B116566) group show distinct signals in the aromatic region of the spectrum.

The aliphatic carbons of the pentyl chain are observed at upfield chemical shifts. The carbon atom bonded to the nitrogen (N-CH2) and the carbon atom bonded to the iodine (CH2-I) are shifted downfield relative to the other methylene carbons in the chain due to the influence of the heteroatoms.

Table 2: 13C NMR Spectroscopic Data for 2-(5-Iodopentyl)isoindole-1,3-dione

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168.3 | C=O |

| 133.9 | Aromatic CH |

| 132.1 | Aromatic C (quaternary) |

| 123.1 | Aromatic CH |

| 37.9 | N-CH2 |

| 33.1 | CH2 |

| 30.0 | CH2 |

| 27.9 | CH2 |

| 6.5 | CH2-I |

Note: The chemical shifts (δ) are reported in parts per million (ppm).

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in 2-(5-Iodopentyl)isoindole-1,3-dione by measuring the absorption of infrared radiation. The most prominent features in the FT-IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the imide. These typically appear as two distinct bands due to symmetric and asymmetric stretching vibrations.

The spectrum also shows characteristic absorptions for the aromatic C-H and C=C bonds of the isoindole ring. The aliphatic C-H stretching vibrations of the pentyl chain are observed in the region of 2850-3000 cm-1. The C-N stretching vibration of the imide and the C-I stretching vibration can also be identified in the fingerprint region of the spectrum.

Table 3: FT-IR Spectroscopic Data for 2-(5-Iodopentyl)isoindole-1,3-dione

| Wavenumber (cm-1) | Intensity | Assignment |

|---|---|---|

| ~1770 | Strong | Asymmetric C=O stretch (imide) |

| ~1710 | Strong | Symmetric C=O stretch (imide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1400 | Medium | C-N stretch |

| ~600 | Weak | C-I stretch |

Note: The wavenumbers are reported in reciprocal centimeters (cm-1). The intensity of the absorption is described as strong, medium, or weak.

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of 2-(5-Iodopentyl)isoindole-1,3-dione. The molecular ion peak ([M]+) in the mass spectrum confirms the molecular weight of the compound.

The fragmentation of the molecule under electron ionization provides valuable structural information. Common fragmentation pathways include the cleavage of the pentyl chain. A significant fragment often observed corresponds to the phthalimide moiety, resulting from the cleavage of the N-C bond of the pentyl group. Another characteristic fragmentation is the loss of an iodine atom or the entire iodopentyl side chain. Analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.info

Table 4: Key Mass Spectrometry Fragments for 2-(5-Iodopentyl)isoindole-1,3-dione

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 343 | [M]+ (Molecular Ion) |

| 216 | [M - I]+ |

| 147 | [Phthalimide]+ |

| 127 | [I]+ |

Note: The m/z value represents the mass-to-charge ratio of the detected ion.

Reactivity Profiles and Transformational Chemistry of 2 5 Iodopentyl Isoindole 1,3 Dione

Nucleophilic Substitution Reactions at the Iodopentyl Terminus

The primary iodide in 2-(5-iodopentyl)isoindole-1,3-dione is an excellent leaving group, making the terminal carbon a prime site for nucleophilic attack. This allows for the introduction of a wide array of functional groups through SN2 reactions.

The conversion of the iodopentyl group into an organometallic reagent opens pathways for carbon-carbon bond formation. Organozinc reagents are particularly valuable due to their high functional group tolerance. organic-chemistry.orgbeilstein-journals.org The direct insertion of zinc metal into the carbon-iodine bond of 2-(5-iodopentyl)isoindole-1,3-dione can generate the corresponding organozinc iodide.

This transformation typically requires activated zinc, such as Rieke zinc or zinc powder activated with reagents like 1,2-dibromoethane (B42909) or in the presence of lithium chloride (LiCl) in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgbeilstein-journals.org The presence of LiCl is known to solubilize the organozinc species as it forms, preventing it from passivating the metal surface and thus accelerating the reaction. organic-chemistry.org The resulting organozinc reagent, (5-phthalimidopentyl)zinc iodide, is a potent nucleophile that can be used in subsequent coupling reactions, such as Negishi coupling, or in additions to carbonyl compounds, analogous to the Reformatsky reaction. wikipedia.orgwikipedia.org The phthalimide (B116566) group is generally stable under these conditions. researchgate.netnih.gov

The iodopentyl terminus readily undergoes substitution reactions with various nucleophiles. This allows for the straightforward synthesis of a diverse library of derivatives, modifying the terminal end of the pentyl chain.

A common transformation is the introduction of an azide (B81097) group via reaction with sodium azide (NaN₃). ntu.edu.sgbrainly.comchegg.com This reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(5-azidopentyl)isoindole-1,3-dione. researchgate.netscispace.com The resulting azide is a versatile functional group itself, which can be reduced to a primary amine or used in "click chemistry" reactions like the Huisgen cycloaddition.

Other nucleophiles can be employed to further diversify the structure. For instance, reaction with sodium cyanide can introduce a nitrile group, extending the carbon chain by one atom. Thiolates can be used to form thioethers, and various oxygen-based nucleophiles can introduce ethers or esters.

| Nucleophile | Reagent Example | Product | Functional Group Introduced |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 2-(5-Azidopentyl)isoindole-1,3-dione | -N₃ |

| Cyanide | Sodium Cyanide (NaCN) | 6-(1,3-Dioxoisoindolin-2-yl)hexanenitrile | -C≡N |

| Thiolate | Sodium thiomethoxide (NaSMe) | 2-(5-(Methylthio)pentyl)isoindole-1,3-dione | -SMe |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(5-Hydroxypentyl)isoindole-1,3-dione | -OH |

Functional Group Interconversions Involving the Imide Nitrogen

The phthalimide group serves as a robust protecting group for a primary amine. The most significant reaction involving the imide nitrogen is its removal to liberate the amine, a process central to the Gabriel synthesis of primary amines. unacademy.combyjus.comwikipedia.org

This deprotection is most commonly achieved by treating the N-alkylphthalimide derivative with hydrazine (B178648) (N₂H₄) in a solvent such as ethanol (B145695) or methanol. libretexts.orgnrochemistry.com The reaction, known as the Ing-Manske procedure, proceeds via nucleophilic attack of hydrazine on one of the imide carbonyls. wikipedia.orgnrochemistry.com A subsequent intramolecular cyclization releases the desired primary amine along with the stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.org Applying this to 2-(5-iodopentyl)isoindole-1,3-dione would yield 5-iodopentan-1-amine. More synthetically useful is the deprotection of the derivatives discussed in section 4.1.2. For example, hydrazinolysis of 2-(5-azidopentyl)isoindole-1,3-dione would produce 5-azidopentan-1-amine.

Acidic or basic hydrolysis can also be used for deprotection, but these methods often require harsh conditions and can lead to lower yields. byjus.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies with the Iodide Functional Group

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making 2-(5-iodopentyl)isoindole-1,3-dione an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. scilit.comacs.org Unactivated alkyl iodides are competent coupling partners in several named reactions. acs.orgnih.gov

Suzuki Coupling: In the Suzuki-Miyaura coupling, the alkyl iodide is reacted with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. acs.orgnih.govwikipedia.org This reaction forms a new carbon-carbon single bond. Coupling 2-(5-iodopentyl)isoindole-1,3-dione with an arylboronic acid, for example, would yield a 2-(5-arylpentyl)isoindole-1,3-dione derivative.

Sonogashira Coupling: The Sonogashira reaction couples the alkyl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. acs.orgacs.orgwikipedia.org This is a powerful method for constructing carbon-carbon triple bonds, leading to products like 2-(alk-6-ynyl)isoindole-1,3-diones. researchgate.net While classic Sonogashira conditions are optimized for aryl/vinyl halides, specific protocols for coupling unactivated alkyl iodides have been developed. acs.org

Heck Coupling: The Heck reaction involves the coupling of the alkyl iodide with an alkene to form a new, more substituted alkene. scilit.comacs.org The reaction with unactivated alkyl iodides can be challenging but has been achieved using specific catalyst systems, often proceeding through a hybrid organometallic-radical mechanism. acs.orgnih.govnih.gov This would allow for the introduction of a vinyl group at the terminus of the pentyl chain.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type Example |

|---|---|---|---|---|

| Suzuki Coupling | Organoboronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst + Base | C(sp³)-C(sp²) or C(sp³)-C(sp³) | 2-(5-Arylpentyl)isoindole-1,3-dione |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) salt + Base | C(sp³)-C(sp) | 2-(7-Arylhept-6-yn-1-yl)isoindole-1,3-dione |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(0) catalyst + Base | C(sp³)-C(sp²) | 2-(7-Arylhept-5-en-1-yl)isoindole-1,3-dione |

Computational and Theoretical Studies on 2 5 Iodopentyl Isoindole 1,3 Dione and Analogues

Quantum Chemical Investigations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study N-substituted isoindoline-1,3-dione derivatives to understand their structural, spectroscopic, and electronic properties. acgpubs.org

DFT calculations are instrumental in determining the molecular geometry and electronic properties of isoindole-1,3-dione derivatives. These compounds, characterized by an isoindoline (B1297411) nucleus with carbonyl groups at positions 1 and 3, have garnered significant attention for their diverse applications. researchgate.net The delocalized π-electrons within the "-CO-N(R)-CO-" structure make them suitable candidates for various materials science applications. acgpubs.org

Key electronic parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity and a greater capacity for electron transfer. researchgate.net For instance, studies on certain isoindoline-1,3-dione derivatives have shown that compounds with smaller energy gaps exhibit enhanced reactivity. researchgate.net

The electronic properties of these molecules can be further understood by analyzing their molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution, highlighting nucleophilic (electron-rich) and electrophilic (electron-poor) regions. In isoindoline-1,3-dione derivatives, the carbonyl oxygens typically show a nucleophilic character, which is consistent with their role as hydrogen-bond acceptors in interactions with biological targets. researchgate.net

Furthermore, DFT calculations can be used to predict spectroscopic properties, such as FT-IR spectra, which can then be correlated with experimental data to confirm the molecular structure. researchgate.net Such computational studies provide a detailed understanding of the electronic landscape of these molecules, which is fundamental to explaining their chemical behavior and biological activity.

Table 1: Calculated Electronic Properties of Isoindoline-1,3-dione Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 15 | Data not available | Data not available | 0.040554 |

| Derivative 11 | Data not available | Data not available | 0.082927 |

| Derivative 27 | Data not available | Data not available | 0.129551 |

| Derivative 23 | Data not available | Data not available | 0.149055 |

| Derivative 17 | Data not available | Data not available | 0.151557 |

| Derivative 24 | Data not available | Data not available | 0.152711 |

| Derivative 19 | Data not available | Data not available | 0.152772 |

| Derivative 21 | Data not available | Data not available | 0.154999 |

This table is generated based on data for representative isoindoline-1,3-dione derivatives from a comparative study. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-(5-Iodopentyl)isoindole-1,3-dione and its analogues, these methods are crucial for understanding their three-dimensional structures and conformational flexibility, which in turn influence their biological activity.

Conformational analysis is a key aspect of molecular modeling, focusing on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The N-pentyl chain in 2-(5-Iodopentyl)isoindole-1,3-dione allows for a variety of conformations, and identifying the low-energy conformers is essential for understanding how the molecule interacts with its environment.

Molecular docking is a prominent molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This is particularly relevant for drug design, where the "ligand" (the small molecule) binds to a "receptor" (typically a protein). For isoindoline-1,3-dione derivatives, docking studies have provided insights into their binding affinities and potential mechanisms of action against various biological targets. rsc.orgmdpi.com For example, docking studies have been used to investigate the interactions of these compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. mdpi.com

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. For instance, the carbonyl oxygens of the isoindoline-1,3-dione ring are often found to act as hydrogen-bond acceptors. researchgate.net The conformational flexibility of the N-alkyl side chain is also a critical factor in achieving an optimal fit within the binding pocket.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are another important application of molecular modeling. These predictive studies assess the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. rsc.org

Predictive Studies on Synthetic Accessibility and Reaction Mechanisms

Computational chemistry also plays a vital role in predicting the feasibility of synthesizing a target molecule and in elucidating the mechanisms of chemical reactions.

Predicting synthetic accessibility is a significant challenge in drug discovery, where large numbers of virtual compounds can be generated. Machine learning methods, such as support vector machines, have been developed to quickly assess whether a molecule is likely to be synthesizable. nih.gov These approaches can be trained on databases of known reactions and commercially available starting materials to provide a general assessment of synthetic accessibility. nih.gov

For a compound like 2-(5-Iodopentyl)isoindole-1,3-dione, which is typically synthesized via the Gabriel synthesis, computational methods can provide detailed insights into the reaction mechanism. The Gabriel synthesis involves the N-alkylation of phthalimide (B116566) with an alkyl halide. nrochemistry.comorganic-chemistry.orgmasterorganicchemistry.com DFT calculations can be used to model the transition states and intermediates of this SN2 reaction, helping to understand the factors that influence its efficiency. nrochemistry.com

Theoretical studies can also explore alternative synthetic routes and reaction conditions. For example, the use of different solvents or catalysts can be modeled to predict their effect on reaction rates and yields. organic-chemistry.orgiu.edu Recent research has explored the use of ionic liquids as environmentally friendly solvents for the N-alkylation of phthalimide. organic-chemistry.org

Furthermore, computational tools can be used to predict reaction outcomes. By analyzing the electronic and steric properties of the reactants, it is possible to forecast the major products of a reaction. This is particularly useful for complex reactions where multiple products are possible.

Strategic Applications and Future Research Trajectories in Chemical Synthesis

2-(5-Iodopentyl)isoindole-1,3-dione as a Foundational Building Block in Complex Organic Synthesis

The inherent reactivity of the carbon-iodine bond, coupled with the stability of the phthalimide (B116566) moiety, positions 2-(5-iodopentyl)isoindole-1,3-dione as a crucial intermediate in multi-step synthetic sequences. The phthalimide group serves as a masked primary amine, which can be unveiled at a later synthetic stage, while the iodopentyl chain provides a reactive handle for nucleophilic substitution and coupling reactions.

Construction of Polyfunctionalized Molecular Architectures

The utility of N-alkyl phthalimides, such as 2-(5-iodopentyl)isoindole-1,3-dione, is well-established in the synthesis of complex organic molecules. The terminal iodide is an excellent leaving group, readily displaced by a variety of nucleophiles to introduce new functional groups. This allows for the construction of polyfunctionalized architectures where the phthalimide-protected amino group can be strategically deprotected in the final steps of a synthesis. This approach is particularly valuable in the synthesis of bioactive compounds and natural product analogues where precise control over functional group placement is paramount. For instance, the isocyanide SN2 reaction with alkyl halides, including those with a phthalimide group, can lead to the formation of highly substituted secondary amides, which are prevalent in many biologically active molecules researchgate.net.

Development of Specialized Organic Reagents

A significant application of 2-(5-iodopentyl)isoindole-1,3-dione lies in the development of specialized organic reagents, particularly in the field of medical imaging. The terminal iodide serves as a precursor for the introduction of radioisotopes, such as iodine-123, iodine-125, and iodine-131, which are used in Single Photon Emission Computed Tomography (SPECT) and other imaging modalities researchgate.net.

Furthermore, the iodoalkyl functionality can be a precursor for the introduction of positron-emitting radionuclides like fluorine-18 for Positron Emission Tomography (PET) tracers researchgate.netscilit.comnih.govresearchgate.net. The synthesis of such radiolabeled compounds often involves nucleophilic substitution of the iodide with the desired radioisotope in the final step of the synthesis. The phthalimide group in these molecules can serve to modulate the pharmacokinetic properties of the resulting radiotracer or can be a pharmacophore that interacts with a biological target.

Table 1: Selected Radioisotopes and Their Applications in Medical Imaging

| Radioisotope | Imaging Modality | Common Applications |

| Iodine-123 | SPECT | Thyroid imaging, neurological imaging |

| Iodine-125 | Autoradiography | Preclinical research, in vitro assays |

| Iodine-131 | SPECT, Radiotherapy | Thyroid cancer therapy and imaging |

| Fluorine-18 | PET | Oncology, neurology, cardiology |

Industrial and Materials Science Relevance

The unique structural features of 2-(5-iodopentyl)isoindole-1,3-dione also lend themselves to applications in polymer chemistry and the development of novel materials, including dyes.

Precursors for Polymer Synthesis and Modification

The phthalimide moiety is a known functional group in polymer chemistry. N-substituted phthalimides can be incorporated into polymers to introduce specific functionalities. For example, polymers can be functionalized with phthalimide groups to allow for subsequent coupling reactions, potentially for the synthesis of conjugates with biologically active compounds researchgate.net. The alkyl halide functionality, as present in 2-(5-iodopentyl)isoindole-1,3-dione, can act as an initiator or a point of attachment for polymer chains in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) researchgate.net. This allows for the synthesis of well-defined polymers with specific architectures and end-group functionalities. For instance, functionalized polymers with L-proline have been prepared using RAFT polymerization, showcasing the versatility of incorporating functional monomers into polymer chains nih.gov.

Moreover, post-polymerization modification is a powerful tool where a precursor polymer is chemically altered to introduce new functionalities researchgate.netmdpi.com. A polymer bearing pendant iodopentyl groups derived from a monomer analogous to 2-(5-iodopentyl)isoindole-1,3-dione could be readily modified by nucleophilic substitution reactions to introduce a wide range of chemical groups along the polymer backbone.

Contributions to Dye Chemistry

The isoindole-1,3-dione scaffold is a component of some organic dyes and pigments. The electronic properties of the phthalimide ring system can be tuned by substitution, influencing the absorption and emission characteristics of the molecule. While direct applications of 2-(5-iodopentyl)isoindole-1,3-dione in dye chemistry are not extensively documented, the principles of dye design suggest its potential. The phthalimide core can act as an electron-accepting group in donor-acceptor type dyes, which are of interest in applications such as dye-sensitized solar cells (DSSCs) researchgate.netresearchgate.netscilit.comrsc.orgnih.gov. The pentyl chain could be used to improve solubility in organic media or to anchor the dye to a surface, while the terminal iodide could be a site for further functionalization to fine-tune the dye's properties. Research on naphthalimide-based dyes for DSSCs demonstrates the utility of related imide structures in this field researchgate.netscilit.com.

Advanced Research on Isoindole-1,3-dione Scaffolds and their Functionalization

The isoindole-1,3-dione core structure is a subject of ongoing research due to its prevalence in biologically active compounds and functional materials researchgate.netrsc.org. Advanced synthetic methods are continuously being developed to create multifunctionalized isoindole-1,3-dione derivatives researchgate.netrsc.org. These methods often focus on efficient ways to construct the core and introduce diverse substituents.

The functionalization of the isoindole-1,3-dione scaffold is crucial for tailoring its properties for specific applications. For example, in materials science, modifying the electronic nature of the aromatic ring or the N-substituent can lead to materials with interesting optical and electronic properties acgpubs.org. Research in this area explores the synthesis of novel derivatives and their potential use in areas like organic electronics and sensor technology. The development of new catalytic systems, such as those based on reusable magnetic nanoparticles functionalized with isoindoline-1,3-dione derivatives, highlights the ongoing innovation in this field tandfonline.com.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-Iodopentyl)isoindole-1,3-dione?

Answer:

The compound can be synthesized via nucleophilic substitution of phthalimide derivatives with iodinated alkyl halides. For example:

- Step 1: React isoindole-1,3-dione (phthalimide) with 1,5-diiodopentane in a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2: Optimize reaction time and temperature to balance yield and purity. Evidence from brominated analogs (e.g., 2-(5-bromopentyl)isoindole-1,3-dione) suggests yields of 64–93% when using alkyl halides with phthalimide precursors .

- Characterization: Confirm structure via IR (C=O stretching at ~1770 cm⁻¹) and UV spectroscopy (λmax ~290 nm for aromatic systems) .

| Key Parameter | Typical Conditions | References |

|---|---|---|

| Solvent | DMF or CHCl₃ | |

| Reaction Time | 3–6 hours | |

| Yield Range | 64–93% |

Basic: How should researchers characterize the purity and stability of 2-(5-Iodopentyl)isoindole-1,3-dione?

Answer:

- Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards.

- Stability Testing: Perform accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor decomposition via TLC or LC-MS. Related isoindole-diones show sensitivity to alkaline hydrolysis .

- Thermal Stability: Differential scanning calorimetry (DSC) can identify melting points (e.g., analogs melt at 114–225°C ).

Advanced: What strategies resolve contradictions in spectroscopic data for isoindole-1,3-dione derivatives?

Answer:

Discrepancies in elemental analysis (e.g., C/H/N content) or spectral peaks may arise from:

- Crystallization Solvents: Residual solvents (e.g., CHCl₃) can alter calculated vs. experimental values. Use high-vacuum drying and NMR to confirm solvent-free products .

- Tautomerism: Isoindole-diones may exhibit keto-enol tautomerism. Use X-ray crystallography (as in ) or variable-temperature NMR to resolve ambiguities.

- Halogen Effects: Iodo vs. bromo substituents alter electron density, shifting IR/UV peaks. Compare with halogenated analogs (e.g., 5-bromo derivatives ).

Advanced: How can structural modifications enhance the pharmacological potential of 2-(5-Iodopentyl)isoindole-1,3-dione?

Answer:

- Chain Length Optimization: Modify the pentyl chain to adjust lipophilicity (LogP). For example, fluorinated chains (LogP = 0.53–1.73 ) improve blood-brain barrier penetration.

- Targeted Delivery: Introduce boronic ester groups (e.g., as in ) for Suzuki-Miyaura coupling in prodrug design.

- Enzyme Inhibition: Replace iodine with bioisosteres (e.g., nitro groups) to enhance binding to cholinesterase or monoamine oxidase active sites, as seen in related inhibitors .

Advanced: What analytical challenges arise in studying 2-(5-Iodopentyl)isoindole-1,3-dione’s reactivity?

Answer:

- Protodeboronation: If boronic esters are incorporated, monitor protodeboronation using LC-MS to track byproducts .

- Iodine Instability: The C–I bond is prone to homolytic cleavage under light. Use amber glassware and radical scavengers (e.g., BHT) during storage .

- Phase Behavior: For liquid crystal applications (e.g., SmA phases ), use polarized optical microscopy and X-ray diffraction to study mesophase transitions.

Basic: What safety protocols are critical for handling 2-(5-Iodopentyl)isoindole-1,3-dione?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Acute Toxicity: Similar isoindole-diones are classified as potential carcinogens (IARC Group 2B). Avoid inhalation/ingestion; follow emergency measures (e.g., rinse eyes for 15 minutes if exposed ).

- Waste Disposal: Neutralize with 10% NaOH before disposal to hydrolyze reactive groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.